4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
Overview
Description
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.
Chlorination: The quinazoline core is then chlorinated at the 4-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Etherification: The chlorinated quinazoline is then subjected to etherification reactions to introduce the 2-chloroethoxy and 2-methoxyethoxy groups. This can be achieved using appropriate alkyl halides (e.g., 2-chloroethanol and 2-methoxyethanol) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazoline core or the ether groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminoquinazoline derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would be determined by the specific modifications made to the quinazoline scaffold and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: A simpler analog with only a chloro group at the 4-position.
6-Chloro-7-(2-methoxyethoxy)quinazoline: A compound with similar ether groups but lacking the 2-chloroethoxy group.
4,6-Dichloroquinazoline: A compound with chloro groups at both the 4 and 6 positions but lacking the ether groups.
Uniqueness
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is unique due to the presence of both 2-chloroethoxy and 2-methoxyethoxy groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a versatile scaffold for various applications.
Properties
IUPAC Name |
4-chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-12-7-10-9(13(15)17-8-16-10)6-11(12)19-3-2-14/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORJMEOQKVOQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596527 | |
Record name | 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183322-19-2 | |
Record name | 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183322-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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